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Compound of Interest

2-(4-Methoxyphenyl)-2-
Compound Name:
methylpropanoic acid

Cat. No.: B174074

CAS Number: 2955-46-6

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-
methylpropanoic acid, a compound of interest to researchers, scientists, and drug
development professionals. This document covers its chemical and physical properties,
synthesis, spectroscopic characterization, and potential biological activities, with a focus on its
anti-inflammatory properties.

Chemical and Physical Properties

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a
methoxyphenyl group. Its fundamental properties are summarized below.
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Property Value Reference
Molecular Formula C11H1403 [1112]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 2955-46-6 [11[2]
White to off-white crystalline
Appearance
powder
Melting Point 55-58 °C
Soluble in organic solvents
Solubility such as ethanol and acetone;
sparingly soluble in water.
pKa (Predicted)

Synthesis and Purification

While a specific detailed protocol for the synthesis of 2-(4-Methoxyphenyl)-2-

methylpropanoic acid is not readily available in the searched literature, a general synthetic

approach can be inferred from methods for structurally similar compounds. A plausible route

involves the methylation of a precursor, 4-methoxyphenylacetic acid, followed by hydrolysis.

A general procedure for a related compound, 2-(4-methoxyphenoxy)-propionic acid, involves a

phase-transfer catalyzed reaction between p-hydroxyanisole and 2-chloropropionic acid in the

presence of a base and a phase-transfer catalyst. This is followed by acidification and

extraction to yield the final product.

Experimental Workflow for a Related Synthesis:
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A generalized workflow for the synthesis of a structurally similar compound.
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Spectroscopic Characterization

Detailed spectroscopic data with peak assignments for 2-(4-Methoxyphenyl)-2-
methylpropanoic acid are not consistently available in the public domain. However, based on
the analysis of structurally related compounds, the following characteristic peaks can be
predicted.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,
the methoxy group protons, and the methyl group protons.

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~12.0 Singlet 1H -COOH
Aromatic (ortho to -
~7.2 Doublet 2H
C(CHs)2)
Aromatic (ortho to -
~6.8 Doublet 2H
OCHs)
~3.8 Singlet 3H -OCHs
~15 Singlet 6H -C(CHs)2

3C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic
carbons, the methoxy carbon, the quaternary carbon, and the methyl carbons.
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Chemical Shift (ppm) Assignment

~180 -COOH

~158 Aromatic C-OCHs

~138 Aromatic C-C(CHs)2

~128 Aromatic CH (ortho to -C(CHs)z2)
~113 Aromatic CH (ortho to -OCHs)
~55 -OCHs

~48 -C(CHs)2

~25 -CHs

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm—?) Vibration Functional Group
3300-2500 (broad) O-H stretch Carboxylic acid
~2970 C-H stretch Methyl

~1700 C=0 stretch Carboxylic acid
~1610, ~1510 C=C stretch Aromatic ring
~1250 C-O stretch Aryl ether

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.
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miz Proposed Fragment
194 [M]*

179 [M - CHs]*

149 [M - COOHJ*

135 [M - C(CH3)2COOH]*

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of 2-(4-Methoxyphenyl)-2-
methylpropanoic acid are limited, its structural similarity to known non-steroidal anti-
inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The primary
mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes,

which are key in the inflammatory pathway.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of many propanoic acid derivatives are attributed to their ability to
inhibit COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of
arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX
enzymes reduces the production of prostaglandins, thereby alleviating inflammation, pain, and

fever.

The general anti-inflammatory signaling pathway involving COX enzymes and the potential
point of intervention for a compound like 2-(4-Methoxyphenyl)-2-methylpropanoic acid is
depicted below.
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Potential mechanism of anti-inflammatory action via COX inhibition.

Further investigation into the specific inhibitory constants (ICso) for COX-1 and COX-2 would be
necessary to determine the potency and selectivity of 2-(4-Methoxyphenyl)-2-
methylpropanoic acid.
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Conclusion

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a compound with potential for further
investigation, particularly in the context of its anti-inflammatory properties. This technical guide
has summarized the currently available information on its physicochemical properties,
synthesis, and spectroscopic characteristics, while also postulating a likely mechanism of
action based on its structural class. Detailed experimental studies are required to fully elucidate
its biological activity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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